(4-Fluorobiphenyl-2-yl)methanol
Description
(4-Fluorobiphenyl-2-yl)methanol (CAS: 905718-15-2) is a fluorinated aromatic alcohol with the molecular formula C₁₃H₁₁FO and a molecular weight of 202.224 g/mol. Its structure consists of a biphenyl backbone substituted with a fluorine atom at the para position of one phenyl ring and a hydroxymethyl group (–CH₂OH) at the ortho position of the adjacent ring .
Properties
Molecular Formula |
C13H11FO |
|---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
(5-fluoro-2-phenylphenyl)methanol |
InChI |
InChI=1S/C13H11FO/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChI Key |
NDYNZKYCOHSTRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)F)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | CAS | Molecular Formula | Key Substituents/Features | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 905718-15-2 | C₁₃H₁₁FO | Biphenyl, para-F, ortho-CH₂OH | 202.224 |
| (4-Fluoro-2-isobutoxyphenyl)methanol | 850565-40-1 | C₁₁H₁₅FO₂ | Isobutoxy group, para-F, ortho-CH₂OH | 198.23 |
| (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol | 1443324-44-4 | C₁₂H₁₁ClF₂O₂ | Furan ring (Cl, F, methyl substituents), phenyl-CH₂OH | 264.67 |
| {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol | N/A | C₁₉H₂₁N₂O₂ | Oxadiazole ring, tert-butyl group, para-CH₂OH | 309.38 |
Key Observations :
- Electronic Effects: The fluorine atom in this compound enhances electron withdrawal, likely lowering the pKa of the –CH₂OH group compared to non-fluorinated analogs (e.g., biphenyl-2-ylmethanol). In contrast, the isobutoxy group in (4-Fluoro-2-isobutoxyphenyl)methanol introduces steric bulk and weak electron-donating effects, which may reduce reactivity .
- Heterocyclic Influence: The furan and oxadiazole rings in other analogs (e.g., CAS 1443324-44-4 and the oxadiazole derivative) introduce distinct electronic properties.
Physicochemical Properties
- Lipophilicity: The biphenyl core in this compound increases lipophilicity (predicted logP ~2.5–3.0) compared to simpler aromatic alcohols like tyrosol (logP ~0.5) or mandelic acid (logP ~1.4) . This property may enhance membrane permeability in biological systems.
- Solubility: The hydroxymethyl group improves water solubility relative to non-polar analogs. However, the bulky biphenyl system likely reduces solubility compared to smaller molecules like (4-Hydroxyphenyl)ethanol (tyrosol) .
- Fluorescence: Fluorinated biphenyl systems are known for fluorescence due to extended π-conjugation. This compound may exhibit stronger fluorescence intensity (~300–400 nm emission) compared to non-fluorinated or single-ring analogs, as seen in studies of similar fluorophores .
Stability and Reactivity
- Chemical Stability: Methanol-preserved samples of aromatic alcohols (e.g., in ) show reduced volatility losses, suggesting this compound could be stabilized similarly during storage .
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